![molecular formula C17H20FN3S B5691255 N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea
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Overview
Description
N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea, commonly known as DEPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DEPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
DEPTU exerts its anti-tumor activity by inhibiting tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. DEPTU also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. The anti-inflammatory effects of DEPTU are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The neuroprotective effects of DEPTU are thought to be due to its ability to increase the expression of neurotrophic factors such as BDNF and NGF.
Biochemical and Physiological Effects:
DEPTU has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies. However, further studies are needed to determine the long-term effects of DEPTU on human health. DEPTU has been shown to have a high affinity for tubulin and topoisomerase II, which are important targets in cancer therapy. Additionally, DEPTU has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DEPTU has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, DEPTU has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome by modifying the chemical structure of DEPTU or by using alternative solvents and reaction conditions.
Future Directions
For DEPTU research include optimizing its chemical structure to improve its solubility and stability, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials to determine its safety and efficacy in humans. Additionally, DEPTU could be used as a lead compound for the development of new anti-tumor, anti-inflammatory, and neuroprotective agents.
Synthesis Methods
DEPTU can be synthesized using various methods, including the reaction of 4-fluoroaniline and diethylamine with thiocarbonyldiimidazole, or by reacting 4-fluoroaniline and diethylamine with thiophosgene. Other methods include the reaction of 4-fluoroaniline and diethylamine with carbon disulfide and potassium hydroxide, or by reacting 4-fluoroaniline and diethylamine with thiocyanate esters. The synthesis of DEPTU is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
Scientific Research Applications
DEPTU has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. DEPTU has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models. Additionally, DEPTU has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c1-3-21(4-2)16-11-9-15(10-12-16)20-17(22)19-14-7-5-13(18)6-8-14/h5-12H,3-4H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEJCMBLQQWZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea |
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